2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

medicinal chemistry kinase inhibitor design lipophilicity optimization

2-Methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900263-48-1) is a fully synthetic, small-molecule heterocycle (C₁₉H₂₄N₄, MW 308.429 g/mol) built on the pyrazolo[1,5-a]pyrimidine scaffold. This nitrogen-rich fused ring system is recognized as a privileged structure in kinase inhibitor design, with numerous derivatives reported as potent inhibitors of CDKs, Pim-1, FLT3, PI3K, and KDR.

Molecular Formula C19H24N4
Molecular Weight 308.429
CAS No. 900263-48-1
Cat. No. B2855491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900263-48-1
Molecular FormulaC19H24N4
Molecular Weight308.429
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3
InChIInChI=1S/C19H24N4/c1-5-9-16-12-17(20-13(2)3)23-19(21-16)18(14(4)22-23)15-10-7-6-8-11-15/h6-8,10-13,20H,5,9H2,1-4H3
InChIKeyZYGLPYXKHMLURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: 2-Methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900263-48-1) – Structural Identity and Scaffold Context


2-Methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900263-48-1) is a fully synthetic, small-molecule heterocycle (C₁₉H₂₄N₄, MW 308.429 g/mol) built on the pyrazolo[1,5-a]pyrimidine scaffold [1]. This nitrogen-rich fused ring system is recognized as a privileged structure in kinase inhibitor design, with numerous derivatives reported as potent inhibitors of CDKs, Pim-1, FLT3, PI3K, and KDR [2][3][4]. The compound's distinctive substitution pattern—a 2-methyl group, a 3-phenyl ring, an N7-isopropylamine side chain, and a 5-propyl chain—differentiates it from closely related analogs where alternative alkyl or aryl groups occupy these positions. Critically, no primary peer-reviewed pharmacological data (IC₅₀, Kd, cellular activity) have been publicly disclosed for this specific compound at the time of this analysis.

Structurally defined pyrazolo[1,5-a]pyrimidine probe for kinase studies
Unique substitution pattern: 2-Me, 3-Ph, N7-iPr, 5-Pr
No disclosed bioactivity – supports SAR exploration as a research tool

Procurement Risk: Why Pyrazolo[1,5-a]pyrimidine-7-amines Are Not Interchangeable and Generic Substitution May Lead to Activity Cliffs


The pyrazolo[1,5-a]pyrimidine-7-amine chemotype exhibits steep structure-activity relationships (SAR), where even minor modifications to the C2, C3, C5, or N7 substituents can produce dramatic shifts in kinase selectivity profiles and target potency—a phenomenon well-documented in the literature [1][2]. Published data show that closely related analogs differing by a single alkyl group (e.g., propyl vs. isopropyl at C5) can interact with distinct kinase domains, altering hydrogen-bonding patterns and hydrophobic packing [1]. The specific combination of 2-methyl, 3-phenyl, N7-isopropylamine, and 5-propyl substituents in CAS 900263-48-1 represents a unique pharmacophoric signature. Substituting this compound with a generic pyrazolo[1,5-a]pyrimidine-7-amine or an isomer (e.g., pyrazolo[3,4-d]pyrimidine) without identical decoration risks nullifying target engagement, altering selectivity, or introducing unpredictable off-target activity, absent experimental confirmation.

C5 linear propyl vs branched isopropyl may shift lipophilicity-driven ADME behavior and permeability.
Pyrazolo[1,5-a] core vs [3,4-d] isomer can alter hinge-binding geometry and kinase selectivity profiles.
N7-isopropyl substitution may not be directly interchangeable with other alkylamines without activity divergence.

Quantitative Differentiation Evidence: 2-Methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


Molecular Formula Uniqueness and Predicted Lipophilicity Differentiation Relative to C5-Isopropyl Analog

CAS 900263-48-1 carries a 5-propyl substituent, in contrast to the structurally closest cataloged analog, 2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (C5-isopropyl; CAS 896591-81-4), which features a branched alkyl group at the same position . Although both share the identical molecular formula (C₁₉H₂₄N₄; MW 308.429), the linear 5-propyl chain in the target compound is predicted to confer higher lipophilicity (cLogP increment of ~0.3–0.5 units) based on established additive fragment contributions for straight-chain vs. branched alkyl groups [1], a parameter known to influence membrane permeability and kinase selectivity profiles in pyrazolo[1,5-a]pyrimidine series [2]. No experimentally measured bioactivity data exist for either compound in the public domain.

C5 Propyl vs Isopropyl
Class-level inference
Predicted ΔcLogP ~0.3–0.5
Target: C5-propyl vs Analog: C5-isopropyl
Predicted lipophilicity shift may affect permeability context; unvalidated.
No experimental logP or bioactivity data available.
medicinal chemistry kinase inhibitor design lipophilicity optimization

Positional Isomer Differentiation: Pyrazolo[1,5-a] vs. Pyrazolo[3,4-d] Core for Kinase Selectivity

The target compound employs a pyrazolo[1,5-a]pyrimidine core, which is structurally and electronically distinct from the isomeric pyrazolo[3,4-d]pyrimidine scaffold often found in purine-mimetic kinase inhibitors [1]. Literature data demonstrate that the pyrazolo[1,5-a] core confers different hinge-binding geometry compared to pyrazolo[3,4-d] isomers, with lower logP values reported (e.g., a 3-phenyl-6-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine derivative showed logP = 2.1 vs. higher values for corresponding [4,3-d] isomers) . While no head-to-head comparison exists for CAS 900263-48-1 specifically, class-level evidence indicates that the [1,5-a] isomer can exhibit improved aqueous solubility and distinct kinase selectivity profiles compared to [3,4-d] counterparts—a critical factor when selecting between regioisomeric libraries for kinase screening campaigns [2].

Core Isomer Comparison
Class-level inference
Pyrazolo[1,5-a] vs [3,4-d] isomer
[1,5-a] core vs [3,4-d] core
Distinct hinge-binding geometry; selectivity profile may differ.
Class-level evidence; no direct comparison for this compound.
kinase selectivity scaffold hopping isomer differentiation

N7-Alkylamine Substitution Pattern: Isopropyl vs. Cycloalkyl or Benzyl Analogs

CAS 900263-48-1 bears an N7-isopropylamine group. Published SAR on pyrazolo[1,5-a]pyrimidin-7-amines demonstrates that the N7 substituent is a key determinant of kinase hinge-region binding and selectivity. For example, changing N7-isopropyl to N7-cyclopentyl in closely related 3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amines resulted in significantly different biological profiles as measured by high-throughput screening (EC₅₀ values of 9.99×10⁵ nM for the morpholinopropyl analog vs. distinct profiles for other N7 variants, indicating N7 group-dependent activity divergence) [1]. While direct activity data for the isopropylamine variant are unavailable, class-level SAR establishes that N7-alkyl chain length and branching directly modulate kinase affinity—making CAS 900263-48-1's N7-isopropyl group a structurally defined variable that cannot be substituted with other alkylamines without altering activity [2].

N7 Substituent SAR
Class-level inference
No activity data for N7-isopropyl; N7-cyclopentyl EC₅₀ 9.99×10⁵ nM reported
N7 substituent identity may drive order-of-magnitude activity differences.
Cross-study comparison; direct data missing.
SAR hinge-binding motif kinase inhibitor selectivity

Purity Specification Benchmarking: 95% Minimum vs. Lower-Grade Analog Availability

Commercial vendors listing CAS 900263-48-1 and its isomeric analogs (e.g., CAS 896591-81-4) consistently specify a minimum purity of 95%, with analytical characterization (NMR, HPLC, GC) provided in batch-specific certificates of analysis . This purity threshold meets the standard for kinase screening and biochemical assay applications where trace impurities can confound IC₅₀ determinations. In contrast, several closely related compounds with the same molecular formula (C₁₉H₂₄N₄) are available from non-validated sources at unspecified or lower purity grades, introducing batch-to-batch variability risks. The documented 95% minimum purity specification for CAS 900263-48-1 provides a procurement-grade quality assurance benchmark .

Purity Specification
Supporting evidence
≥95% (HPLC)
Supports batch-to-batch reproducibility for biochemical assays.
Analytical characterization (NMR, HPLC, GC) available.
compound procurement quality control assay reproducibility

Recommended Application Scenarios for 2-Methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900263-48-1) in Scientific Research


Kinase Selectivity Panel Screening as a Structurally Defined Pyrazolo[1,5-a]pyrimidine Probe

CAS 900263-48-1 is best deployed as a structurally defined entry within a focused pyrazolo[1,5-a]pyrimidine-7-amine library for kinase selectivity profiling. The compound's distinct substitution pattern (2-methyl, 3-phenyl, N7-isopropyl, 5-propyl) probes a specific region of kinase chemical space, with class-level evidence indicating that pyrazolo[1,5-a]pyrimidines bearing this general substitution architecture can engage CDK, Pim, FLT3, or KDR kinases [1][2]. The 95% minimum purity specification supports quantitative biochemical assay interpretation . Investigators should treat this compound as a tool for SAR exploration rather than an optimized lead, given the absence of published potency data.

Lipophilicity-Dependent ADME Profiling: Linear vs. Branched C5 Alkyl Comparison

CAS 900263-48-1 (C5-propyl, linear) and its closest cataloged analog CAS 896591-81-4 (C5-isopropyl, branched) form a matched pair for investigating the impact of C5 alkyl chain topology on ADME parameters while keeping molecular formula, molecular weight, and all other substituents constant [1]. The predicted cLogP difference (~0.3–0.5 units) between the linear and branched C5 variants provides a testable hypothesis for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, microsomal stability, and plasma protein binding studies [2]. Such paired comparisons can yield generalizable SAR insights for pyrazolo[1,5-a]pyrimidine lead optimization programs.

Scaffold-Hopping Reference in Pyrazolopyrimidine Kinase Inhibitor Programs

The pyrazolo[1,5-a] core of CAS 900263-48-1 distinguishes it from the more common pyrazolo[3,4-d]pyrimidine (purine isostere) scaffold used in many clinical kinase inhibitors [1]. As documented in the literature, the [1,5-a] isomer offers distinct hinge-binding geometry and generally lower logP values (ΔlogP ~0.5 relative to [4,3-d] isomers) [2], potentially translating to differential kinase selectivity and solubility. CAS 900263-48-1 serves as a procurement-ready reference compound for medicinal chemistry teams evaluating scaffold-hopping strategies between pyrazolo[1,5-a] and pyrazolo[3,4-d] chemotypes in kinase inhibitor discovery.

N7-Substituent SAR Probe Within a 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidine Series

CAS 900263-48-1 (N7-isopropyl) belongs to a commercially accessible series of compounds sharing the 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine core but differing at N7 (e.g., N7-benzyl: CAS 890626-33-2; N7-cyclohexyl: commercially available) [1]. Class-level SAR evidence from binding databases confirms that N7 substituent identity produces significant activity divergence in this scaffold [2]. Procurement of CAS 900263-48-1 alongside N7-varied analogs enables systematic exploration of the N7 hinge-binding pharmacophore, a critical design element for optimizing kinase selectivity.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Pyrazolo[1,5-a] scaffold and substitution pattern
Kinase target engagement and selectivity profiling
ADME profiling: linear vs branched C5 alkyl topology
C5 alkyl chain topology (linear vs branched)
Permeability and metabolic stability comparison
Scaffold-hopping reference in kinase programs
Pyrazolo[1,5-a] vs pyrazolo[3,4-d] core isomer
Hinge-binding geometry and kinase selectivity profiling
N7-substituent SAR exploration
N7-alkylamine group identity
N7-dependent activity divergence across related analogs
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